L-Prolinium (R)-alpha-hydroxybenzeneacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

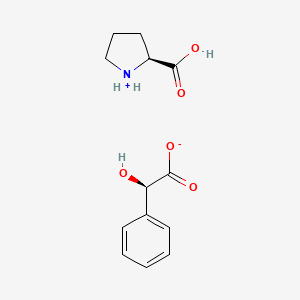

L-Prolinium ®-alpha-hydroxybenzeneacetate is a compound that combines the amino acid L-proline with ®-alpha-hydroxybenzeneacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of L-proline, which includes a secondary amino group and a pyrrolidine ring, contributes to the compound’s distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinium ®-alpha-hydroxybenzeneacetate typically involves the reaction of L-proline with ®-alpha-hydroxybenzeneacetic acid. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then allow the reaction to proceed at room temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of L-Prolinium ®-alpha-hydroxybenzeneacetate may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolinium ®-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

L-Prolinium ®-alpha-hydroxybenzeneacetate has a wide range of applications in scientific research:

Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: In biological research, the compound can be used to study protein folding and stability, as L-proline is an important component of collagen and other proteins.

Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs and prodrugs. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.

Industry: L-Prolinium ®-alpha-hydroxybenzeneacetate is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which L-Prolinium ®-alpha-hydroxybenzeneacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to influence cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

L-Prolinium ®-alpha-hydroxybenzeneacetate can be compared to other similar compounds, such as:

L-Prolinium Tartrate: This compound also contains L-proline and is used in nonlinear optical applications. It differs in its specific chemical structure and properties.

L-Prolinium Picrate: Another compound containing L-proline, used in the study of nonlinear optical properties. It has different functional groups and applications compared to L-Prolinium ®-alpha-hydroxybenzeneacetate.

L-Proline: The parent amino acid, which is a key component of many proteins and has various biological functions. L-Prolinium ®-alpha-hydroxybenzeneacetate is a derivative with additional functional groups that confer unique properties.

The uniqueness of L-Prolinium ®-alpha-hydroxybenzeneacetate lies in its combination of L-proline with ®-alpha-hydroxybenzeneacetic acid, resulting in a compound with distinct chemical and biological properties that make it valuable for a wide range of applications.

Biologische Aktivität

L-Prolinium (R)-alpha-hydroxybenzeneacetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is an analog of proline, characterized by the incorporation of an alpha-hydroxybenzeneacetate moiety. The synthesis of this compound typically involves the modification of proline derivatives through various chemical reactions, including amination and esterification processes. Recent studies have demonstrated the utility of hydroxyproline derivatives in developing high-affinity inhibitors for amino acid transporters, particularly SLC1A4 and SLC1A5, which are crucial for neurotransmitter uptake and metabolic processes .

Biological Activity

1. Pharmacological Properties

Research indicates that L-Prolinium derivatives exhibit significant pharmacological activity. Specifically, compounds derived from hydroxyproline have been shown to act as selective inhibitors of the SLC1 family of neutral amino acid transporters. These transporters play critical roles in various physiological functions, including neurotransmission and nutrient absorption .

- Affinity Studies : Electrophysiological assays have demonstrated that certain L-prolinium derivatives possess affinities in the low micromolar to nanomolar range for SLC1A4 and SLC1A5 transporters. For example, modifications to the proline structure can enhance binding affinity by approximately 20-fold compared to L-proline itself .

2. Antitumor Activity

Some studies suggest that L-Prolinium derivatives may exhibit antitumor properties. For instance, naturally occurring proline analogs have shown promise in inhibiting tumor growth and displaying antimicrobial activity against various pathogens . The mechanisms underlying these effects may involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells.

Case Study 1: Inhibition of Amino Acid Transporters

In a study investigating the pharmacological effects of hydroxy-L-proline derivatives, researchers synthesized a series of compounds and evaluated their inhibitory activity on SLC1A4 and SLC1A5 transporters. The results indicated that several derivatives not only inhibited transporter activity but also demonstrated selectivity over other transporter families, highlighting their potential as therapeutic agents for conditions related to amino acid dysregulation .

Case Study 2: Neuroprotective Effects

Another area of exploration involves the neuroprotective potential of L-Prolinium derivatives. Research has shown that certain proline analogs can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . These findings suggest a promising avenue for developing neuroprotective therapies.

Comparative Data Table

| Compound | Affinity (µM) | Activity Type | Target Transporter |

|---|---|---|---|

| L-Prolinium | 100 | Neutral Amino Acid Inhibitor | SLC1A4 |

| Hydroxy-L-proline Derivative A | 5 | Antitumor | N/A |

| Hydroxy-L-proline Derivative B | 0.5 | Neuroprotective | N/A |

Eigenschaften

CAS-Nummer |

93803-22-6 |

|---|---|

Molekularformel |

C13H17NO5 |

Molekulargewicht |

267.28 g/mol |

IUPAC-Name |

(2R)-2-hydroxy-2-phenylacetate;(2S)-pyrrolidin-1-ium-2-carboxylic acid |

InChI |

InChI=1S/C8H8O3.C5H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6;7-5(8)4-2-1-3-6-4/h1-5,7,9H,(H,10,11);4,6H,1-3H2,(H,7,8)/t7-;4-/m10/s1 |

InChI-Schlüssel |

IKUZAIOVQBHBJS-NFPGDTMVSA-N |

Isomerische SMILES |

C1C[C@H]([NH2+]C1)C(=O)O.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

Kanonische SMILES |

C1CC([NH2+]C1)C(=O)O.C1=CC=C(C=C1)C(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.